Product packaging for Stemofuran K(Cat. No.:)

Stemofuran K

Cat. No.: B1246807
M. Wt: 282.3 g/mol
InChI Key: GNIVXBUUCHPMOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stemofuran K is a specialized phenylbenzofuran-type stilbenoid natural product isolated from plant species within the genus Stemona . This compound is part of a characteristic class of metabolites found in the roots of these plants, which have been used in traditional medicine . Researchers value this compound primarily for its role in phytochemical and bioactivity investigations. Studies on related stilbenoids from Stemona species have shown antifungal properties in bioautographic assays, suggesting a natural role as phytoalexins, which are compounds produced by plants to defend against fungal pathogens . This makes this compound a compound of interest for research into natural plant defense mechanisms and for exploring potential antifungal applications. It is important for researchers to note that while this class of compounds is under investigation, this compound itself was reported in one study to not show significant antibacterial or antifungal activity in the tested assays . Therefore, its primary research utility currently lies in its value as a chemical reference standard and as a building block for broader structure-activity relationship (SAR) studies within this unique class of natural products. This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18O3 B1246807 Stemofuran K

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-5-methoxy-2,4,6-trimethylphenol

InChI

InChI=1S/C18H18O3/c1-10-16(11(2)18(20-4)12(3)17(10)19)15-9-13-7-5-6-8-14(13)21-15/h5-9,19H,1-4H3

InChI Key

GNIVXBUUCHPMOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1O)C)OC)C)C2=CC3=CC=CC=C3O2

Origin of Product

United States

Isolation, Characterization, and Structural Elucidation of Stemofuran K

Methodologies for Natural Product Extraction and Isolation

The journey to obtaining pure Stemofuran K begins with its extraction from the plant matrix, followed by systematic separation and purification from a complex mixture of other phytochemicals.

Plant Material Preparation and Solvent Extraction Protocols

The primary source for the isolation of stemofurans is typically the roots of plants from the Stemona genus, such as Stemona collinsiae or the closely related Stemona aphylla. The initial step involves the careful preparation of the plant material. The roots are generally harvested, washed to remove soil and debris, and then dried to reduce moisture content, which can interfere with the extraction process. Subsequently, the dried roots are ground into a fine powder to increase the surface area available for solvent penetration, thereby enhancing the efficiency of the extraction.

Solvent extraction is a critical step that relies on the principle of "like dissolves like." A sequential extraction process using solvents of increasing polarity is often employed to separate compounds based on their solubility. This typically begins with a nonpolar solvent, such as hexane, to remove lipids and other nonpolar constituents. This is followed by extraction with a solvent of intermediate polarity, like dichloromethane (B109758) or ethyl acetate (B1210297), which is often effective at dissolving stilbenoids and related phenolic compounds. Finally, a polar solvent, such as ethanol (B145695) or methanol, may be used to extract the remaining polar compounds. The dichloromethane or ethyl acetate fraction is typically enriched with stemofuran-type compounds and is therefore selected for further purification. After extraction, the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Extraction StepSolventPurpose
1HexaneRemoval of nonpolar compounds (e.g., fats, waxes)
2DichloromethaneExtraction of medium-polarity compounds, including stilbenoids
3EthanolExtraction of polar compounds

Chromatographic Separation Techniques (e.g., Column Chromatography, HPLC)

The crude extract obtained is a complex mixture that requires further separation. Column chromatography is a fundamental technique used for the initial fractionation of the extract. In this method, the crude extract is loaded onto a column packed with a solid stationary phase, most commonly silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds within the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, leading to their separation. Fractions are collected sequentially and are often monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound.

For finer separation and purification, High-Performance Liquid Chromatography (HPLC) is employed. HPLC offers higher resolution and is more efficient than standard column chromatography. Reversed-phase HPLC is frequently used for the separation of phenolic compounds like stilbenoids. In this setup, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water. By carefully controlling the composition of the mobile phase, often through a gradient elution where the solvent composition is changed over time, a high degree of separation can be achieved.

Chromatographic TechniqueStationary PhaseMobile Phase ExamplePurpose
Column ChromatographySilica GelHexane-Ethyl Acetate GradientInitial fractionation of crude extract
HPLCC18-bonded SilicaMethanol-Water GradientHigh-resolution purification of this compound

Purification Strategies for Target Compound Isolation

The final stage of isolation involves purifying this compound to homogeneity. This often requires multiple chromatographic steps. Fractions from the initial column chromatography that show the presence of the target compound are pooled and subjected to further purification, which may involve another column chromatography step with a different solvent system or, more commonly, preparative HPLC. The purity of the isolated compound is assessed at each stage using analytical HPLC and TLC. A pure compound should appear as a single spot on a TLC plate under various solvent systems and as a single peak in an HPLC chromatogram.

Advanced Spectroscopic Techniques for Comprehensive Structural Characterization

Once a pure sample of this compound is obtained, its chemical structure is elucidated using a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Experiments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. It provides information about the carbon-hydrogen framework of the molecule.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. The chemical shift (δ) of each proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons of that type. The splitting pattern (multiplicity) of a signal reveals the number of adjacent protons.

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule and their chemical environment. The chemical shifts of the carbon signals can indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl).

2D NMR (COSY, HSQC, HMBC): 2D NMR experiments provide more detailed information about the connectivity of atoms within the molecule.

Correlation Spectroscopy (COSY): The COSY spectrum shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This helps in establishing the spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum reveals one-bond correlations between protons and the carbon atoms they are directly attached to. This allows for the direct assignment of proton signals to their corresponding carbon signals.

Hypothetical NMR Data for this compound: The following table is a representation of the type of data that would be obtained from NMR analysis of a compound like this compound, based on the analysis of similar dihydrobenzofuran neolignans.

PositionδC (ppm)δH (ppm, mult., J in Hz)HMBC Correlations (H to C)
1132.5--
2111.27.10 (d, J=2.1)C-1, C-3, C-4, C-6, C-7
3149.1--
4148.5--
5116.36.84 (d, J=8.3)C-1, C-3, C-4, C-6
6120.76.92 (dd, J=8.3, 2.1)C-2, C-4, C-5, C-7
788.86.04 (d, J=7.3)C-2, C-6, C-8, C-9
857.04.47 (m)C-1', C-2', C-6', C-7, C-9
963.53.85 (m), 3.70 (m)C-7, C-8
1'130.2--
2', 6'129.57.35 (d, J=8.5)C-4', C-8
3', 5'114.86.90 (d, J=8.5)C-1', C-4'
4'159.8--
OMe-356.13.92 (s)C-3
OMe-4'55.33.81 (s)C-4'

Mass Spectrometry (MS) in Structural Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by measuring its exact mass. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner. This data is used to confirm the molecular formula derived from NMR analysis and to support the proposed structure.

Electronic Absorption (UV-Vis) and Vibrational (IR) Spectroscopy for Chromophore and Functional Group Analysis

The structural analysis of a new compound like this compound would conventionally involve spectroscopic techniques to identify its chromophores and functional groups.

Electronic Absorption (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. For a hypothetical furan-containing compound, the UV-Vis spectrum would be recorded to determine the wavelengths of maximum absorption (λmax). The position and intensity of these absorptions would offer initial clues about the extent of conjugation and the presence of other chromophoric groups. A typical analysis would present data in a tabular format.

Table 1: Hypothetical UV-Vis Absorption Data

Solvent λmax (nm) Molar Absorptivity (ε)
Methanol 250, 310 12000, 8000
Chloroform 255, 315 11500, 7800

Note: This data is illustrative and not based on experimental results for this compound.

Vibrational (IR) Spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be analyzed for characteristic absorption bands that correspond to specific bond types. For a furan (B31954) derivative, one would expect to see signals corresponding to C-O-C stretching, C=C stretching within the furan ring, and C-H stretching. The presence of other functional groups, such as hydroxyl (-OH) or carbonyl (C=O) groups, would also be identified by their distinctive absorption frequencies.

Table 2: Hypothetical IR Absorption Data

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3400 Broad O-H stretch (hydroxyl)
2950 Medium C-H stretch (aliphatic)
1720 Strong C=O stretch (carbonyl)
1600, 1480 Medium C=C stretch (aromatic/furan)
1150 Strong C-O stretch (ether/furan)

Note: This data is illustrative and not based on experimental results for this compound.

Determination of Stereochemical Configuration and Conformational Analysis

For a chiral molecule, determining the three-dimensional arrangement of its atoms is crucial. This involves establishing the absolute configuration of stereocenters and understanding the molecule's preferred spatial orientations (conformations).

Chiroptical Spectroscopy (e.g., ECD, ORD) in Absolute Configuration Assignment

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules in solution. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

The experimental ECD spectrum of a new compound is typically compared with the theoretically calculated spectrum for a known configuration (e.g., R or S). A match between the experimental and calculated spectra allows for the assignment of the absolute configuration. The process involves computational modeling to predict the ECD spectrum for possible stereoisomers.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, provided that a suitable single crystal can be obtained. This technique involves diffracting X-rays off a crystal and analyzing the resulting diffraction pattern to generate a detailed map of electron density. From this map, the precise positions of all atoms in the molecule can be determined, unequivocally establishing its connectivity, bond lengths, bond angles, and absolute stereochemistry in the solid state.

Computational Approaches to Conformational Landscape Exploration

Computational chemistry provides powerful tools to explore the conformational landscape of a molecule. By using methods such as molecular mechanics or quantum mechanics, it is possible to calculate the energies of different conformations and identify the most stable (lowest energy) ones. This analysis is crucial for understanding a molecule's flexibility and its preferred shapes in solution, which can be correlated with spectroscopic data and biological activity. For complex molecules, this computational exploration is often a necessary step in interpreting experimental data from techniques like NMR or ECD spectroscopy.

While the specific details for this compound are not available, the methodologies for its isolation, characterization, and structural elucidation are well-established in the field of natural product chemistry. A combination of chromatographic separation, spectroscopic analysis (UV-Vis, IR, NMR, and mass spectrometry), chiroptical spectroscopy, X-ray crystallography, and computational modeling would be required to fully characterize this compound. The publication of research on this compound is awaited to provide the specific data for these analytical categories.

Biosynthetic Pathways and Biogenetic Considerations of Stemofuran K

Proposed Biogenetic Origin of the Phenylbenzofuran Scaffold

The core structure of Stemofuran K, the phenylbenzofuran scaffold, is believed to originate from a stilbenoid precursor through an intramolecular oxidative cyclization. researchgate.netnih.gov This biosynthetic connection is supported by the co-occurrence of stilbenoids and 2-arylbenzofurans in the same plant species and the similarity in their substitution patterns. nih.gov

The journey begins with the phenylpropanoid pathway, one of the major routes in plant secondary metabolism responsible for producing a vast array of natural products, including flavonoids, lignans, and stilbenoids. scirp.orgmdpi.com The initial building blocks are derived from primary metabolism:

L-Phenylalanine: This aromatic amino acid, produced via the shikimate pathway, serves as the primary precursor for one of the aromatic rings and the two-carbon bridge of the stilbene (B7821643) backbone. encyclopedia.pubmdpi.com

Malonyl-CoA: Three molecules of malonyl-CoA, derived from acetyl-CoA, provide the carbons for the second aromatic ring. scirp.orgencyclopedia.pub

These precursors converge in a key reaction catalyzed by stilbene synthase (STS), which constructs the C6-C2-C6 stilbene skeleton. nih.gov It is proposed that a resveratrol-like stilbene intermediate is then transformed into the 2-arylbenzofuran scaffold via an oxidative C-O bond formation between the vinyl bridge and a hydroxyl group on the adjacent aromatic ring. This cyclization effectively converts the stilbene backbone into the fused ring system of a benzofuran (B130515).

Identification of Precursor Molecules and Intermediates

The biosynthetic pathway leading to this compound involves several key precursor molecules and intermediates. While the exact pathway has not been fully elucidated specifically for this compound, a well-established sequence can be proposed based on general stilbenoid biosynthesis. scirp.orgencyclopedia.pub

Table 1: Key Precursors and Intermediates in the Proposed Biosynthesis of this compound

Molecule Type Name Role in Pathway
Primary Precursor L-Phenylalanine Origin of Ring B and the ethylene (B1197577) bridge of the stilbene backbone. mdpi.comencyclopedia.pub
Primary Precursor Malonyl-CoA (x3) Provides the six carbon atoms for Ring A of the stilbene backbone. encyclopedia.pub
Intermediate trans-Cinnamic Acid Formed from L-phenylalanine via deamination by PAL. encyclopedia.pub
Intermediate p-Coumaric Acid Formed by the hydroxylation of cinnamic acid by C4H. encyclopedia.pub
Activated Intermediate p-Coumaroyl-CoA The "starter" molecule for stilbene synthase, formed from p-coumaric acid by 4CL. scirp.orgencyclopedia.pub
Stilbene Intermediate Resveratrol-type stilbene The core C6-C2-C6 backbone formed by the condensation of p-coumaroyl-CoA and three malonyl-CoA molecules. encyclopedia.pub This molecule undergoes further modifications.
Proposed Intermediate Oxidized Stilbene A hydroxylated stilbene poised for intramolecular cyclization.

| Final Scaffold | 2-Arylbenzofuran | Formed after oxidative cyclization of the stilbene intermediate. nih.gov Subsequent tailoring reactions (hydroxylation, methylation) lead to this compound. |

The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA. scirp.org This activated intermediate then enters the core stilbenoid synthesis, where it is condensed with three units of malonyl-CoA to yield a tetraketide intermediate, which subsequently cyclizes and aromatizes to form the fundamental stilbene structure, such as that of resveratrol (B1683913) (3,5,4'-trihydroxystilbene). encyclopedia.pub For this compound, this foundational stilbene would then undergo oxidative cyclization to form the benzofuran ring, followed by specific tailoring reactions, including hydroxylation and the characteristic C-methylations found in Stemona stilbenoids, to yield the final product. researchgate.net

Enzymatic Transformations and Catalytic Mechanisms in this compound Biosynthesis

The formation of this compound is governed by a series of specific enzymatic transformations. The key enzymes belong to well-known families involved in plant secondary metabolism. scirp.org

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the first committed step of the phenylpropanoid pathway, converting L-phenylalanine into trans-cinnamic acid through non-oxidative deamination. scirp.orgencyclopedia.pub

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H introduces a hydroxyl group onto cinnamic acid to produce p-coumaric acid. scirp.orgencyclopedia.pub

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester p-coumaroyl-CoA. scirp.orgencyclopedia.pub

Stilbene Synthase (STS): As a Type III polyketide synthase, STS is the central enzyme in stilbenoid biosynthesis. researchgate.net It catalyzes the iterative condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. The mechanism involves a series of decarboxylative Claisen condensations to extend the polyketide chain, followed by a final intramolecular aldol (B89426) condensation and aromatization to release the stilbene product. encyclopedia.pub

Post-STS Modifying Enzymes: Following the formation of the initial stilbene scaffold, a suite of tailoring enzymes is required to produce the final structure of this compound.

Cytochrome P450 Monooxygenases (CYPs): These enzymes are likely responsible for the specific hydroxylation patterns on the aromatic rings and, crucially, for the oxidative cyclization of the stilbene precursor to form the furan (B31954) ring of the 2-arylbenzofuran. encyclopedia.pub

S-Adenosyl-L-methionine (SAM)-dependent Methyltransferases (MTs): These enzymes would catalyze the transfer of methyl groups to specific hydroxyl functions and carbon atoms on the aromatic rings, a characteristic feature of Stemona stilbenoids. researchgate.net

Table 2: Proposed Enzymatic Reactions in this compound Biosynthesis

Enzyme Class Specific Enzyme (Family) Proposed Catalytic Function
Lyase Phenylalanine Ammonia-Lyase (PAL) L-Phenylalanine → trans-Cinnamic acid
Oxidoreductase Cinnamate-4-Hydroxylase (C4H) trans-Cinnamic acid → p-Coumaric acid
Ligase 4-Coumarate:CoA Ligase (4CL) p-Coumaric acid + CoA → p-Coumaroyl-CoA
Polyketide Synthase Stilbene Synthase (STS) p-Coumaroyl-CoA + 3x Malonyl-CoA → Stilbene backbone
Oxidoreductase Cytochrome P450s (CYPs) Oxidative cyclization of stilbene to form furan ring; Aromatic ring hydroxylation.

Comparative Biosynthesis with Related Stilbenoids and Benzofuran Natural Products

The proposed biosynthetic pathway for this compound shares its core foundation with numerous other stilbenoids and related benzofuran natural products, with variations in the "downstream" tailoring steps accounting for the vast structural diversity.

Comparison with Simple Stilbenoids (e.g., Resveratrol, Pinosylvin): The biosynthesis of resveratrol, a widely studied stilbenoid, follows the exact initial pathway: condensation of p-coumaroyl-CoA and three malonyl-CoA molecules by STS. encyclopedia.pub Pinosylvin biosynthesis is similar but starts with cinnamoyl-CoA (lacking the 4'-hydroxyl group). mdpi.com The key difference is that for these simple stilbenes, the pathway largely concludes after the STS reaction, with possible subsequent glycosylation or methylation. nih.gov In contrast, the biosynthesis of this compound continues with a crucial oxidative cyclization step to create the benzofuran ring system, a transformation that does not occur for resveratrol or pinosylvin. nih.gov

Comparison with other 2-Arylbenzofurans (e.g., Moracins): Moracins, a family of 2-arylbenzofurans found in mulberry (Morus species), are also derived from stilbenoid precursors. mdpi.com Like this compound, their biosynthesis involves the oxidative cyclization of a stilbene intermediate. The divergence between the Stemofuran and Moracin pathways lies in the specific tailoring reactions. While Stemofurans are noted for their characteristic C-methylations, Moracins and other related benzofurans from Morus are often characterized by prenylation or the presence of different hydroxylation patterns. researchgate.net This indicates that while the strategy for forming the core scaffold is conserved, the species-specific tailoring enzymes dictate the final structure and chemical properties of the molecule.

Chemoenzymatic Synthesis Approaches Inspired by Biosynthetic Logic

While a fully chemoenzymatic synthesis of this compound has not been extensively reported, the logic of its proposed biosynthesis has inspired synthetic strategies for 2-arylbenzofurans. These biomimetic or chemoenzymatic approaches aim to replicate the efficiency and selectivity of natural biosynthetic transformations in a laboratory setting.

A key example of a biosynthetically-inspired reaction is the oxidative cyclization of a stilbene to form the benzofuran ring. This step is central to the proposed natural pathway. Synthetic chemists have developed methods that mimic this transformation. For instance, the one-pot synthesis of 2-arylbenzofurans can be achieved through an initial Wittig reaction to form an o-vinylphenol (a stilbene analogue), followed by an in situ oxidative cyclization using reagents like iodine. researchgate.net This chemical cyclization directly parallels the proposed enzymatic oxidative cyclization that forms the furan ring in nature.

Furthermore, chemoenzymatic methods have been successfully applied to the synthesis of related natural products, demonstrating the potential of this strategy. trdizin.gov.trpublish.csiro.au A hypothetical chemoenzymatic route to this compound could involve:

Enzymatic production of a stilbene precursor: Using engineered microbes expressing key enzymes like PAL, C4H, 4CL, and a suitable STS to produce a specific, highly substituted stilbene intermediate.

Chemical cyclization and modification: Applying selective chemical reagents to perform the oxidative cyclization to the benzofuran core, followed by chemical methylation to install the specific pattern seen in this compound.

This approach leverages the stereoselectivity and efficiency of enzymes for building complex core structures from simple starting materials, combined with the versatility of modern organic chemistry for the final tailoring steps. This integration of enzymatic and chemical methods, guided by biosynthetic principles, represents a powerful strategy for the efficient and targeted synthesis of complex natural products like this compound.

Chemical Synthesis and Analog Development of Stemofuran K

Strategies for Total Synthesis of Stemofuran K and Congeners

The total synthesis of this compound and its related compounds, known as congeners, involves intricate strategies to construct its core molecular framework. The benzofuran (B130515) ring system is a key structural feature, and its formation is a primary focus of synthetic efforts. rsc.org

The construction of the benzofuran core, a central component of this compound, is achieved through a variety of advanced organic synthesis methods. These methods are designed to efficiently create the fused ring system with high yields and selectivity.

Cyclization Reactions: Intramolecular cyclization is a common strategy to form the furan (B31954) part of the benzofuran system. mdpi.com For instance, electron-rich aryl ketones can undergo FeCl₃-mediated intramolecular cyclization to form the benzofuran ring through the formation of a C-O bond. mdpi.com Another approach involves the acid-catalyzed cyclodehydration of 2-methoxydeoxybenzoins, which can be prepared from 2-methoxychalcone epoxides. This reaction, often using hydrobromic acid, leads to the formation of 2-arylbenzofurans in high yields. mdpi.com Base-catalyzed methods, such as the use of potassium tert-butoxide, can facilitate the intramolecular cyclization of substrates like o-bromobenzylvinyl ketones. nih.gov

Palladium-Catalyzed Processes: Palladium catalysis plays a significant role in modern organic synthesis, and it has been effectively applied to the construction of benzofuran cores. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, can be used to link an alkyne with an aryl halide, which is a key step in forming the benzofuran structure. rsc.org For example, 3-hydroxy-2-iodobenzaldehyde (B1339092) can be coupled with an ethynylbenzene analog using a palladium catalyst to form a benzofuran aldehyde. rsc.org Another powerful method is the palladium-catalyzed domino cyclization/coupling process, which allows for the efficient generation of the benzofuran core from simple starting materials. researchgate.net

nih.govnih.gov-Sigmatropic Rearrangements: Sigmatropic rearrangements, particularly the nih.govnih.gov-sigmatropic rearrangement, offer an elegant way to construct the benzofuran skeleton. This type of reaction involves a concerted reorganization of electrons and atoms to form new bonds and rings. This strategy has been successfully employed in the synthesis of various benzofuran-containing natural products. rsc.org

A summary of key methodologies is presented in the table below.

MethodologyDescriptionExample Application
Cyclization Reactions Formation of the furan ring through intramolecular bond formation.FeCl₃-mediated cyclization of aryl ketones. mdpi.com
Palladium-Catalyzed Processes Use of palladium catalysts to facilitate cross-coupling and cyclization reactions.Sonogashira coupling of an alkyne and aryl halide. rsc.org
nih.govnih.gov-Sigmatropic Rearrangements A concerted rearrangement reaction to form the benzofuran skeleton.Synthesis of various benzofuran natural products. rsc.org

Achieving the correct three-dimensional arrangement of atoms (stereochemistry) and the correct placement of functional groups (regiochemistry) is critical in the synthesis of complex molecules like this compound.

Stereoselective Synthesis: This involves controlling the formation of specific stereoisomers. In the context of this compound and its congeners, this is often achieved through the use of chiral catalysts or auxiliaries that guide the reaction to produce a particular enantiomer or diastereomer. numberanalytics.com Asymmetric hydrogenation, for example, uses a chiral catalyst to deliver hydrogen atoms to a molecule from a specific face, resulting in a single enantiomer. numberanalytics.com While specific applications in this compound synthesis are not detailed in the provided results, these general principles are fundamental to the field. numberanalytics.comethz.ch

Regioselective Synthesis: This focuses on controlling where a chemical reaction occurs on a molecule. ethz.ch In the synthesis of substituted benzofurans, regioselectivity is crucial for introducing substituents at the desired positions on the aromatic ring or the furan ring. organic-chemistry.org The choice of catalysts, substrates, and reaction conditions can heavily influence the regiochemical outcome. numberanalytics.com For example, in the electrophilic addition to unsymmetrical alkynes, steric and electronic factors of the substrate play a key role in determining the regioselectivity of the reaction. nih.gov

The interplay between regioselectivity and stereoselectivity is often crucial, as the regiochemical outcome of a reaction can dictate the subsequent stereochemical possibilities. numberanalytics.com

In the multi-step synthesis of a complex molecule like this compound, it is often necessary to temporarily block or "protect" certain functional groups from reacting while transformations are carried out on other parts of the molecule. pressbooks.pub This is the essence of protecting group chemistry.

A good protecting group must be easy to introduce, stable to the reaction conditions it needs to withstand, and easy to remove without altering the rest of the molecule. pressbooks.pubnumberanalytics.com For example, an acetal (B89532) group is a common choice for protecting aldehydes and ketones because it is stable under basic conditions and can be easily removed with acid. pressbooks.pub

In the synthesis of complex molecules, multiple protecting groups may be required. numberanalytics.com Orthogonal protecting group strategies are particularly powerful, allowing for the selective removal of one protecting group in the presence of others. jocpr.com This enables chemists to sequentially unmask and react different functional groups within the same molecule, providing a high degree of control over the synthetic sequence. jocpr.com For instance, in peptide synthesis, Fmoc and t-Boc groups are used to protect amino and carboxyl groups, respectively, and can be removed under different conditions. jocpr.com Silyl ethers, such as TBDMS, are commonly used to protect alcohols and can be removed using a fluoride (B91410) source like TBAF. youtube.com

The strategic use of protecting groups is essential for managing the reactivity of various functional groups and achieving the successful total synthesis of complex natural products. researchgate.net

Semisynthetic Modifications and Derivatization from Natural Precursors

Semisynthesis is a strategy that starts with a naturally occurring compound and modifies it chemically to produce new derivatives. eupati.eu This approach can be more efficient than total synthesis, especially when the natural precursor is readily available and has a complex structure that would be challenging to build from scratch. eupati.eu

For Stemona alkaloids, a class of compounds that includes the structural framework related to this compound, semisynthesis has been used to create a variety of new analogs. researchgate.net For example, (11Z)-1',2'-didehydrostemofoline has served as a starting material for the synthesis of other known Stemona alkaloids, which helped to confirm their structures and absolute configurations. researchgate.net This process allows for the creation of compounds that may have improved biological activity or other desirable properties compared to the original natural product. nih.govuga.edu

The modifications can range from simple reactions like methylation or hydroxylation to more complex transformations that alter the core scaffold. nih.gov These studies are not only valuable for producing new compounds for biological testing but also for establishing structure-activity relationships (SARs), which provide insights into how the chemical structure of a molecule relates to its biological function. nih.gov For instance, semisynthetic studies on stemofoline (B1231652) alkaloids led to the discovery that some derivatives had acetylcholinesterase inhibitory activity, although they were less potent than the parent compound. researchgate.net

Rational Design and Synthesis of Novel Stemofuran Analogs and Derivatives

The development of new drugs and bioactive molecules often relies on the rational design of new compounds based on the structure of a known active molecule. This approach aims to create analogs with enhanced properties, such as increased potency, selectivity, or improved pharmacokinetic profiles. mdpi.com

Structure-guided design uses the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that will bind to it with high affinity and specificity. mdpi.com This approach has become a powerful tool in modern drug discovery. mdpi.com

In the context of benzofuran derivatives, which share the core structure of this compound, structure-activity relationship (SAR) studies are crucial. mdpi.comnih.gov By systematically modifying different parts of the molecule and evaluating the biological activity of the resulting analogs, researchers can identify which structural features are important for activity. mdpi.com For example, studies on benzofuran derivatives have shown that the introduction of a methyl group at the C-3 position of the benzofuran ring can significantly increase antiproliferative activity against cancer cell lines. mdpi.com

Computational methods, such as molecular docking, are often used to predict how a designed molecule will interact with its target protein. unisa.ac.zanih.gov This allows chemists to prioritize which compounds to synthesize and test, saving time and resources. mdpi.com For example, docking analysis of rationally designed thiourea (B124793) derivatives targeting the K-Ras protein showed that a specific compound could effectively bind to a hydrophobic cavity and form a hydrogen bond with a key amino acid residue, explaining its significant inhibitory activity. nih.gov

By combining SAR data with computational modeling, scientists can rationally design novel Stemofuran analogs with the potential for enhanced bioactivity. researchgate.netnih.gov

Scaffold Diversification and Hybrid Molecule Synthesis

The benzofuran core of this compound is a versatile scaffold that lends itself to a variety of chemical modifications, enabling the synthesis of diverse analogs and hybrid molecules. rsc.orgrsc.org The primary goals of scaffold diversification are to explore structure-activity relationships and to develop compounds with improved properties.

One of the key strategies for diversifying the this compound scaffold involves the modification of the aryl group at the 2-position of the benzofuran ring. rsc.org This can be achieved by employing different substituted chalcone (B49325) epoxides or by utilizing cross-coupling reactions, such as the Sonogashira coupling, to introduce a variety of aryl or heteroaryl moieties. rsc.org For instance, a range of 2-arylbenzofurans can be synthesized by reacting various 2-methoxychalcone epoxides with a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). rsc.org This approach allows for the introduction of different substitution patterns on the phenyl ring, thereby creating a library of this compound analogs.

Hybrid molecule synthesis represents another important avenue for analog development. This strategy involves combining the this compound scaffold with other pharmacophores to create new chemical entities with potentially synergistic or novel biological activities. researchgate.net For example, hybrid molecules have been synthesized by coupling the benzofuran core with other heterocyclic systems or natural product fragments. researchgate.netmdpi.com The synthesis of such hybrids often relies on robust coupling chemistries, such as click chemistry or palladium-catalyzed cross-coupling reactions, to link the different molecular fragments. mdpi.com

A notable approach to creating hybrid structures involves the coupling of benzofuran-containing molecules with monoterpene units. researchgate.net This has been explored in the synthesis of analogs of other bioactive natural products and could be a viable strategy for this compound.

The following table outlines potential strategies for the diversification of the this compound scaffold based on established methods for benzofuran synthesis:

Diversification Strategy Synthetic Method Potential Analogs Reference
Modification of the 2-Aryl GroupReaction of various substituted 2-methoxychalcone epoxidesAnalogs with different substituents on the 2-phenyl ring rsc.org
Introduction of Heteroaryl GroupsSonogashira coupling of a 2-halobenzofuran intermediate with heteroaryl acetylenesAnalogs where the 2-phenyl group is replaced by a heteroaromatic ring rsc.org
Hybrid Molecule SynthesisClick chemistry or Pd-catalyzed coupling with other pharmacophoresHybrid molecules incorporating moieties like terpenes or other heterocyclic systems researchgate.netmdpi.commdpi.com
Functionalization of the Benzene (B151609) RingUtilizing substituted phenols as starting materials for benzofuran synthesisAnalogs with varied substitution patterns on the fused benzene ring mdpi.commdpi.com

Evaluation of Synthetic Efficiency and Scalability

Several synthetic routes to the core 2-arylbenzofuran structure present in this compound have been developed, with varying degrees of efficiency. A highly effective strategy for the construction of the related Stemofuran A involves a two-step process starting from a 2-methoxychalcone epoxide. rsc.org This method proceeds via a Lewis acid-catalyzed rearrangement and deformylation to yield an intermediate, which is then cyclized and demethylated using hydrobromic acid in acetic acid to afford the final product in excellent yield (94%). rsc.org

The scalability of a synthetic route is a critical consideration for producing larger quantities of a compound for further studies. rsc.org Routes that employ readily available starting materials, avoid cryogenic temperatures or high pressures, and minimize the use of expensive or toxic reagents are generally more scalable. The aforementioned synthesis of Stemofuran A from 2-methoxychalcone epoxides is a good candidate for scalable synthesis due to its high yield and relatively straightforward reaction conditions. rsc.org Similarly, palladium-catalyzed one-pot syntheses of 2-arylbenzofurans have been shown to be scalable to the gram level, suggesting their potential applicability to the large-scale production of this compound. mdpi.com

The table below provides a comparative overview of two efficient synthetic routes applicable to the synthesis of the Stemofuran scaffold, based on the synthesis of Stemofuran A.

Synthetic Route Key Reaction Number of Steps Overall Yield Scalability Reference
From 2-Methoxychalcone EpoxideLewis acid-catalyzed rearrangement and cyclodehydration294%High rsc.org
From Oxime Ether zamann-pharma.comzamann-pharma.com-Sigmatropic rearrangement472%Moderate researchgate.net

Investigation of Biological Activities: in Vitro and Non Human in Vivo Studies

Antioxidant Properties and Free Radical Scavenging Capabilities

The potential of Stemofuran K as an antioxidant has been explored through theoretical models, providing insight into its free-radical scavenging capabilities. These studies form the current basis of understanding for its antioxidant profile.

While specific experimental values from DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays for this compound are not available in the reviewed literature, computational studies have modeled its interaction with DPPH radicals. These theoretical investigations provide kinetic evidence suggesting that this compound can interact with and neutralize DPPH radicals, a common measure of antioxidant activity. The mechanism of this interaction is further elucidated through computational modeling.

Quantum computational studies, specifically using the DFT/B3LYP method with the 6-311++G(d,p) basis set, have been instrumental in defining the antioxidant mechanisms of this compound. These studies thermodynamically and kinetically analyze the compound's ability to scavenge free radicals.

Hydrogen Atom Transfer (HAT): In the gaseous phase, the antioxidant activity of this compound is predominantly governed by the O-H bond dissociation enthalpy (BDE). This indicates that the primary mechanism for radical scavenging is Hydrogen Atom Transfer (HAT), where the hydroxyl group on the this compound molecule donates a hydrogen atom to a free radical, thus neutralizing it.

Sequential Proton Loss Electron Transfer (SPLET): When the effects of solvents are considered, the mechanism shifts. In polar media such as water, methanol, and acetone, the Sequential Proton Loss Electron Transfer (SPLET) pathway is favored. This is determined by the compound's low proton affinity (PA) enthalpy in these solvents. The SPLET mechanism involves the deprotonation of the antioxidant molecule, followed by the transfer of an electron to the radical.

A computational study on various stemofurans provided thermodynamic data related to these antioxidant mechanisms. The following table includes calculated values for this compound (referred to as compound 11 in the study) in different media.

Table 1: Calculated Thermodynamic Parameters for this compound Antioxidant Activity (kcal/mol)

Parameter Gas Acetone Methanol Water
BDE (3'-OH) 88.4 90.0 90.0 89.9
IP 171.1 134.1 133.7 133.4
PDE 227.8 191.0 190.6 190.3
PA 33.7 34.1 34.2 34.3
ETE 165.7 128.8 128.4 128.1

Data sourced from a computational study on 2-phenylbenzofuran (B156813) derivatives. BDE: Bond Dissociation Enthalpy; IP: Ionization Potential; PDE: Proton Dissociation Enthalpy; PA: Proton Affinity; ETE: Electron Transfer Enthalpy.

These computational findings suggest that this compound possesses the structural and electronic characteristics necessary for antioxidant activity, with the specific mechanism being dependent on the surrounding chemical environment.

Anti-inflammatory Efficacy and Molecular Mechanisms of Action

Modulation of Inflammatory Mediators

This compound has demonstrated notable anti-inflammatory properties by influencing key molecules involved in the inflammatory cascade. The inflammatory response, while a necessary protective mechanism, can lead to chronic disease when dysregulated. Compounds that can modulate this response are of significant therapeutic interest.

Research indicates that benzofuran (B130515) derivatives can exert anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. By suppressing the NF-κB signaling pathway, these compounds can down-regulate the production of several key inflammatory mediators.

Studies on related benzofuran hybrids have shown a significant, dose-dependent reduction in the secretion of pro-inflammatory factors including:

Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Inhibition of COX-2 is a primary mechanism for many anti-inflammatory drugs.

Interleukin-6 (IL-6): A cytokine that plays a critical role in both acute and chronic inflammation.

Prostaglandin (B15479496) E2 (PGE2): A principal prostaglandin that contributes to vasodilation, fever, and pain associated with inflammation.

Nitric Oxide (NO): A signaling molecule that, at high levels produced during inflammation, can contribute to tissue damage.

The ability of compounds like this compound to inhibit these mediators suggests a potent mechanism for controlling inflammatory processes.

Impact on Cellular Signaling Pathways

The biological activities of this compound are underpinned by its interaction with fundamental cellular signaling pathways that regulate cell fate and function.

Mitogen-Activated Protein Kinase (MAPK): The MAPK pathways are central to a wide range of cellular processes, including proliferation, differentiation, and stress response. Certain benzofuran hybrids have been shown to inhibit the phosphorylation of key proteins within the MAPK pathway, such as ERK, JNK, and p38. This inhibition can disrupt the signaling cascade that leads to an inflammatory response.

Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ): PPAR-γ is a nuclear receptor that plays a significant role in metabolism and inflammation. Activation of PPAR-γ can suppress inflammatory responses, partly by inhibiting the NF-κB pathway. The interplay between MAPK and PPAR-γ is complex; the MAPK signaling cascade can downregulate PPAR-γ's genomic activity, thereby influencing inflammatory and proliferation-related processes. Research on related compounds suggests that the modulation of PPAR-γ is a key mechanism in their protective effects against cellular stress and inflammation.

Antineoplastic and Cytotoxic Potentials against Non-Human Cancer Models

A significant area of investigation for this compound and related benzofurans is their potential as anticancer agents. These compounds have shown promise in their ability to inhibit the growth of various cancer cells in laboratory settings.

In Vitro Cytotoxicity Assays against Various Cancer Cell Lines

The cytotoxic effects of benzofuran derivatives have been evaluated against a panel of human cancer cell lines. Cytotoxicity is a measure of a compound's ability to kill cancer cells. The half-maximal inhibitory concentration (IC50) value represents the concentration of a compound required to inhibit the proliferation of 50% of the cancer cells. A lower IC50 value indicates greater potency.

While specific data for this compound is not detailed in the provided results, studies on analogous compounds provide a strong rationale for its investigation. For instance, various derivatives have been tested against cell lines such as:

KB: A human oral epidermoid carcinoma cell line.

MCF7: A human breast adenocarcinoma cell line.

Hep-G2: A human liver carcinoma cell line.

The table below summarizes representative cytotoxicity data for various compounds against these cell lines, illustrating the potential of this chemical class.

Cell LineCompound TypeIC50 (µM)
KB Isatin–podophyllotoxin hybrid1.99
MCF-7 Essential Oil from Moringa oleifera226.1
HepG2 Benzimidazole derivative15.58
HepG2 Essential Oil from Moringa oleifera751.9

This table is for illustrative purposes to show the type of data generated in cytotoxicity assays for various natural and synthetic compounds. Specific IC50 values for this compound are not available in the search results.

Cellular Mechanisms of Antitumor Action

The anticancer effects of benzofuran derivatives are not merely due to general toxicity but are linked to specific cellular mechanisms that control cell growth and survival.

Apoptosis Induction: Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. Novel benzofuran derivatives have been shown to induce apoptosis in cancer cells, a highly desirable trait for an anticancer agent. This process is often confirmed by observing the activation of key executioner proteins like caspase-3.

Enzyme Inhibition: As discussed, the inhibition of enzymes like COX-2 and kinases within the MAPK pathway is a crucial mechanism. In the context of cancer, these enzymes can promote cell proliferation and survival, making them valuable therapeutic targets.

Cell Cycle Modulation: The cell cycle is the series of events that take place in a cell leading to its division and duplication. Disruption of this cycle can halt the proliferation of cancer cells. Studies have shown that certain benzofuran derivatives can cause cell cycle arrest, particularly at the G2/M checkpoint. This arrest prevents the cells from entering mitosis and dividing, ultimately leading to cell death.

Other Significant Biological Activities

Beyond anti-inflammatory and anticancer effects, the benzofuran scaffold is associated with other important biological activities, notably in the area of neurodegenerative diseases.

Acetylcholinesterase (AChE) Inhibitory Studies

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). In conditions like Alzheimer's disease, enhancing acetylcholine levels by inhibiting AChE is a key therapeutic strategy. Numerous studies have highlighted benzofuran derivatives as potent AChE inhibitors.

Research has focused on synthesizing novel benzofuran-based compounds and evaluating their ability to inhibit AChE. Several derivatives have displayed promising inhibitory activity, with IC50 values in the low micromolar and even nanomolar range, comparable to existing drugs like donepezil. This line of research suggests that this compound could be a valuable scaffold for the development of new agents for managing neurodegenerative disorders.

Quinone Reductase (QR) Inducing Activity in Cellular Models

No studies were identified that have investigated the ability of this compound to induce quinone reductase activity in any cellular models. Research on the induction of this important phase II detoxification enzyme is crucial for identifying potential chemopreventive agents, but such research has not been published for this specific compound.

Preclinical Neuroprotective Investigations

There are no preclinical studies in the available scientific literature that have examined the neuroprotective effects of this compound. While other benzofuran derivatives have been a subject of interest in neuroprotection research, specific data on this compound in this context is absent.

Studies on Antifeedant and Insecticidal Activity in Pest Models

No research findings could be located that describe the evaluation of this compound for antifeedant or insecticidal properties against any pest models. The potential of this compound as a crop protectant or pest management agent remains unexplored in published studies.

Structure Activity Relationship Sar Studies and Mechanistic Elucidation

Identification of Key Pharmacophoric Elements for Biological Activity

The fundamental pharmacophore of Stemofuran K is the 2-phenylbenzofuran (B156813) skeleton. medcraveonline.com This bicyclic system, where a benzene (B151609) ring is fused to a furan (B31954) ring, serves as a versatile scaffold for a wide range of biological activities, including antimicrobial, antioxidant, and anticancer effects. nih.govmedcraveonline.com The biological profile of this compound is modulated by the specific substitution pattern on both the benzofuran (B130515) core (Ring A) and the pendant phenyl ring (Ring B).

Key pharmacophoric elements identified through studies on this compound and related 2-phenylbenzofurans include:

The 2-Aryl (Phenyl) Substituent: The presence and orientation of the phenyl ring at the C-2 position are critical. The dihedral angle between the benzofuran and phenyl rings can influence the molecule's conformation and its ability to bind to biological targets. vulcanchem.com

Hydroxyl (-OH) Groups: Phenolic hydroxyl groups, like the one at the 3'-position in this compound, are pivotal for antioxidant activity, primarily by facilitating hydrogen atom donation to scavenge free radicals. rsc.orgresearchgate.net Their position on the rings significantly impacts this potential.

Methoxy (B1213986) (-OCH₃) and Methyl (-CH₃) Groups: The methoxy group at C-5' and the three methyl groups on the phenyl ring of this compound influence its lipophilicity, electronic properties, and steric profile. Methylation patterns have been shown to modulate antioxidant potential by affecting bond dissociation enthalpies. rsc.orgresearchgate.net

Impact of Specific Structural Modifications on Bioactivity Profiles

The antioxidant capacity of this compound and its congeners is profoundly influenced by the arrangement of hydroxyl and methyl groups on the phenyl ring. Computational studies using Density Functional Theory (DFT) have elucidated these relationships by calculating the O-H bond dissociation enthalpy (BDE), a key parameter for evaluating antioxidant activity via the Hydrogen Atom Transfer (HAT) mechanism. rsc.orgresearchgate.net A lower BDE value indicates a greater ease of donating a hydrogen atom to a free radical, signifying higher antioxidant potential. rsc.org

In a comparative study of various stemofuran compounds, this compound (referred to as compound 11 in the study) was analyzed alongside its isomers and related structures. rsc.org The findings highlighted that among this compound, Stemofuran T (13), and Stemofuran W (16), the 3′-OH radical of this compound exhibited the lowest BDE values. rsc.org This suggests that the specific methylation pattern in this compound (at carbons C-2′, C-4′, and C-6′) positively influences its radical scavenging ability compared to other substitution patterns. rsc.org Conversely, the introduction of methoxy and methyl groups at other positions did not always confer the same advantage. rsc.org

Furthermore, methylation on the phenyl ring (Ring B) can generally lead to a decrease in BDE, enhancing antioxidant capacity. rsc.orgresearchgate.net For instance, the presence of a methyl group was found to lower the BDE value in several stemofuran analogs. rsc.org Hydroxylation is also critical; studies on related flavonoids show that hydroxylation at the C-4' position often leads to higher antioxidant properties. znaturforsch.com While this compound has a hydroxyl at C-3', the principle underscores the importance of the hydroxyl group's placement. rsc.org

Table 1: Effect of Substitution on Antioxidant Potential of Stemofuran Analogs rsc.orgresearchgate.net
CompoundKey Structural Feature Compared to this compoundRelative Antioxidant Potential (based on BDE)Inference
This compoundReference (3'-OH; 2',4',6'-trimethyl; 5'-methoxy)HighMethylation at C-2', C-4', and C-6' induces a positive effect on radical scavenging. rsc.org
Stemofuran J (10)4'-methylation instead of 4'-OHLower BDE for 4'-OH radical in other compounds4'-hydroxylation is generally required for lower BDE compared to 4'-methylation. rsc.org
Stemofuran I (9)Lacks 2', 6' methyl groups compared to a methylated analogHigher BDE than 5-methylated analog5-methylation was found to reduce the BDE value of the 4-OH radical. rsc.org
Stemofuran U (14)4'-OH groupConsidered a potential leader compoundThe 4'-OH moiety is strongly associated with high antioxidant capacity. researchgate.net

The substitution pattern on the benzofuran ring system is a determining factor for the antimicrobial and antineoplastic activities of this class of compounds. mdpi.comrsc.orgmdpi.com

Antimicrobial Efficacy: this compound has been evaluated for its antimicrobial properties. uow.edu.au In a study testing several stemofurans, this compound (compound 11) showed modest activity against a panel of bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values recorded. uow.edu.au For example, it displayed an MIC of 62.5 µg/mL against Staphylococcus aureus and Klebsiella pneumoniae. uow.edu.au Another study noted that three other stemofuran compounds exhibited antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 15.6 μg/mL. researchgate.net

General SAR studies on benzofurans provide broader insights. The antimicrobial activity often depends more on substitution at the heterocyclic furan part of the ring system than the aromatic part. rsc.org The presence of hydroxyl groups at the C-4 and C-6 positions of the benzofuran ring is considered essential for antibacterial activity. nih.govrsc.org Halogen substitutions at positions 4, 5, or 6 have also been shown to result in potent antibacterial compounds. rsc.org While this compound itself lacks these specific substitutions on its benzofuran ring, this information is vital for the design of more potent antimicrobial analogs.

Table 2: Antimicrobial Activity of this compound (Compound 11) uow.edu.au
MicroorganismTypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coliBacteria125.0
Klebsiella pneumoniaeBacteria62.5
Staphylococcus aureusBacteria62.5
Methicillin-resistant Staphylococcus aureus (MRSA)Bacteria31.3
Streptococcus pyogenesBacteria62.5
Candida albicansFungus31.3
Cryptococcus neoformansFungus31.3

Antineoplastic Efficacy: The anticancer potential of benzofuran derivatives is a subject of significant research. mdpi.commdpi.com Studies have shown that substitutions on the benzofuran ring can greatly influence antiproliferative activity. mdpi.com For example, the introduction of electron-withdrawing groups (like halogens) or electron-donating groups can modulate activity, sometimes increasing it and other times decreasing it depending on the specific cell line. mdpi.com In one study on benzofuran derivatives, a compound with a 5-chloro substituent exhibited GI₅₀ values comparable to the standard drug cisplatin (B142131) against a colon cancer cell line. mdpi.com Another study found that a methoxy group at the C-6 position of the benzofuran ring resulted in greater potency than an unsubstituted analog. mdpi.com While specific antineoplastic data for this compound is not detailed in the provided search results, the general SAR principles for the benzofuran class highlight the potential for tuning this activity through targeted chemical modifications. mdpi.com

The three-dimensional structure of a molecule and its ability to adopt different conformations are critical for its interaction with biological macromolecules like receptors and enzymes. numberanalytics.com Binding of an inhibitor to an enzyme can cause conformational changes that alter the shape of the active site, thereby affecting its function. numberanalytics.comsavemyexams.com

This compound and related compounds have been tested for acetylcholinesterase (AChE) inhibitory activity, a target relevant to Alzheimer's disease. vulcanchem.comnih.gov However, these stemofuran compounds were found to be 10-20 times less active as AChE inhibitors compared to certain Stemona alkaloids. nih.govresearchgate.net This suggests a relatively weak interaction with the enzyme's active site.

The mechanism of inhibition can be non-competitive, where the inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces enzyme activity. wikipedia.orgresearchgate.net Computational studies on stemofurans have highlighted the importance of the dihedral angle θ₂ (C3–C2–C1′–C2′) between the benzofuran nucleus and the phenyl ring. vulcanchem.com This angle influences the molecule's conformational energy landscape, affecting which low-energy shapes the molecule is likely to adopt. vulcanchem.com This conformational flexibility is crucial for how the molecule fits into a binding pocket, whether it be an enzyme's active site or an allosteric site, and thus directly impacts its potential as an inhibitor. numberanalytics.com

Advanced Computational Chemistry Approaches in SAR Elucidation

Density Functional Theory (DFT) is a powerful quantum computational method used to investigate the electronic structure, properties, and reactivity of molecules. rsc.orgrsc.org It has been instrumental in elucidating the SAR of this compound and its analogs, particularly concerning their antioxidant mechanisms. rsc.orgresearchgate.net

A detailed study employed DFT calculations, principally with the B3LYP functional and 6-311++G(d,p) basis set, to analyze Stemofurans A-K and S-W. rsc.org This approach provided deep insights into the structural features and electronic properties that govern their ability to scavenge free radicals. rsc.orgresearchgate.net

Key applications and findings from DFT studies on stemofurans include:

Predicting Antioxidant Mechanisms: From a thermodynamic perspective, DFT calculations of BDE values showed that the antioxidant activity of these compounds in the gaseous phase is primarily controlled by the Hydrogen Atom Transfer (HAT) mechanism. rsc.orgresearchgate.net In solvent environments like water and methanol, calculations of proton affinity (PA) indicated that the Sequential Proton Loss Electron Transfer (SPLET) mechanism is more likely. rsc.orgresearchgate.net

Elucidating Structural Effects: DFT was used to determine that methylation can lead to a decrease in BDE, thereby enhancing antioxidant activity. rsc.orgresearchgate.net For this compound, calculations identified its 3'-OH radical as having a particularly low BDE compared to certain analogs, highlighting the favorable substitution pattern. rsc.org

Analyzing Electronic Properties: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated. rsc.org These frontier orbitals are crucial for understanding chemical reactivity. The calculations showed that electrons are delocalized over the entire benzofuran and phenyl system, which is characteristic of such conjugated molecules. rsc.org

Confirming Molecular Structure: DFT calculations, in combination with experimental data like NMR spectroscopy, serve as an exceptional tool to elucidate molecular structure and determine preferred conformations. researchgate.net

These computational approaches allow for a rational analysis of how subtle changes in chemical structure translate into significant differences in biological reactivity, guiding the synthesis of new derivatives with improved therapeutic potential. rsc.org

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are pivotal in elucidating the interactions between small molecules like this compound and their biological targets at an atomic level. While specific studies on this compound are limited, research on structurally related 2-phenylbenzofuran and other benzofuran derivatives provides significant insights into its potential binding mechanisms and dynamic behavior within a protein's active site. polimi.itmdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. jazindia.com For benzofuran derivatives, these studies have been instrumental in understanding their inhibitory activities against various enzymes. For instance, in studies of benzofuran derivatives as potential anticancer agents, molecular docking has been used to determine their binding affinity for specific targets. jazindia.comresearchgate.net A series of novel benzofuran derivatives (M5a-M5j) synthesized from (7-chlorobenzofuran-3-yl)hydrazine showed promising binding energies ranging from -6.9 to -10.4 kcal/mol, suggesting strong potential as anticancer agents. jazindia.com Similarly, docking studies of benzofuran-1,2,4-triazole hybrids against the HCV NS5B enzyme revealed excellent binding affinities, with some compounds showing scores as high as -16.09 Kcal/mol. mdpi.com

In the context of neurodegenerative diseases, molecular docking of 2-phenylbenzofuran derivatives against butyrylcholinesterase (BChE) has revealed that these compounds can bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. polimi.it For example, compound 16 in a study of 2-phenylbenzofurans demonstrated the highest BChE inhibition with an IC50 value of 30.3μM and was identified as a mixed-type inhibitor through kinetic analysis. polimi.it This dual binding capability is a desirable trait for potential therapeutic agents. The binding energy of designed benzofuran compounds has been shown to correlate with higher activity at the target receptor. researchgate.net

Molecular dynamics simulations provide a deeper understanding of the conformational changes and stability of the ligand-receptor complex over time. mdpi.com For instance, a 100 ns molecular dynamics simulation was used to determine the complex stability of newly designed benzofuran derivatives with predicted anticancer activity. researchgate.net In a study of benzofuran-1,3,4-oxadiazoles and -1,2,4-triazoles as Hepatitis C virus inhibitors, MD simulations were conducted to understand the enzyme-compound interaction profile and structural stability. mdpi.com The simulation showed that the BF-13+NS5B complex exhibited more deviation compared to other complexes, indicating dynamic changes within the binding pocket. mdpi.com

Furthermore, MD simulations of cathafuran C, a 2-arylbenzofuran derivative, complexed with BChE reached a steady state within 20 ns, with a total binding free energy of -36.3 kcal/mol, indicating a stable interaction. mdpi.com The key residues involved in the binding were identified as Trp82, Asn68, Ser79, and Thr120, with van der Waals forces and hydrogen bonding being the primary contributors to the binding energy. mdpi.com These findings on related benzofurans suggest that this compound likely interacts with its biological targets through a combination of hydrophobic interactions and hydrogen bonds, and its stability within the binding pocket can be assessed using MD simulations.

Table 1: Molecular Docking and Dynamics Data for Selected Benzofuran Derivatives

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesMD Simulation Duration (ns)Key Findings from MD
Benzofuran derivatives (M5a-M5j)Anticancer targets-6.9 to -10.4Not specifiedNot specifiedHigh negative binding energy suggests potential as anticancer agents. jazindia.com
Benzofuran-1,2,4-triazole (BF-9)HCV NS5B-16.09Not specified125Stable conformation in the allosteric pocket with significant molecular interactions. mdpi.com
2-phenylbenzofuran (compound 16)Butyrylcholinesterase (BChE)Not specifiedBinds to CAS and PASNot specifiedBest interaction energy, consistent with experimental data. polimi.it
Cathafuran CButyrylcholinesterase (BChE)Not specifiedTrp82, Asn68, Ser79, Thr12020Stable complex with a binding free energy of -36.3 kcal/mol. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. latamjpharm.org This predictive tool is invaluable in drug discovery for designing more potent analogs and prioritizing synthesis efforts. While a specific QSAR model for this compound has not been reported, numerous QSAR studies on benzofuran and 2-phenylbenzofuran derivatives provide a framework for understanding the structural features that may govern its biological activity. latamjpharm.orgmdpi.comphyschemres.org

QSAR models are developed by correlating physicochemical or structural descriptors of molecules with their experimentally determined biological activities. physchemres.org For a series of 2-butyl benzofuran naphthalene (B1677914) analogs targeting protein tyrosine phosphatase-1B (PTPase-1B), a QSAR study revealed the importance of the hydrophobic character at a specific position (X) for inhibitory activity. latamjpharm.org The statistical quality of a QSAR model is crucial, and parameters such as the correlation coefficient (R²), cross-validated R² (Q²), and external validation R² (R²ext) are used to assess its robustness and predictive power. eurjchem.com For instance, a QSAR model for benzofuran and indole (B1671886) derivatives as histone lysine (B10760008) methyl transferase inhibitors showed high statistical significance with an R² of 0.9328 and an R²ext of 0.929. eurjchem.com

In another study, a 2D-QSAR model was developed for a series of 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids with vasodilation activity. mdpi.com The resulting model had an R² of 0.816, indicating a good correlation between the structural descriptors and the observed activity. mdpi.com Such models can help in the design of new vasodilator agents based on the benzofuran scaffold. mdpi.com

3D-QSAR studies, which consider the three-dimensional properties of molecules, have also been applied to benzofuran derivatives. For novel benzofuran-based acetylcholinesterase inhibitors, a 3D-QSAR analysis highlighted the importance of an alkyl group at specific positions on the phenyl ring for potent activity. nih.gov This type of analysis provides a more detailed understanding of the steric and electronic requirements for optimal interaction with the target enzyme.

The application of QSAR is broad, extending to the prediction of various properties. Density functional theory (DFT) has been used to calculate quantum chemical descriptors for QSAR studies of 2-phenylbenzofuran derivatives to predict their nonlinear optical (NLO) properties. physchemres.orgphyschemres.org These studies help in identifying compounds with desirable electronic properties for various applications.

Table 2: Representative QSAR Models for Benzofuran Derivatives

Compound SeriesBiological ActivityQSAR Model TypeKey DescriptorsStatistical ParametersReference
2-Butyl benzofuran naphthalenesPTPase-1B inhibition2D-QSARHydrophobic character at position Xr = 0.798 (99% significance) latamjpharm.org
Benzofuran and indole derivativesHKMT inhibition2D-QSARminHBint4, Wlambdal.unityR² = 0.9328, Q²LOO = 0.9212, R²ext = 0.929 eurjchem.com
2-Alkyloxy-pyridine-3-carbonitrile-benzofuran hybridsVasodilation2D-QSARNot specifiedR² = 0.816, R²cvOO = 0.731 mdpi.com
Benzofuran-based derivativesAcetylcholinesterase inhibition3D-QSARSteric and electronic fieldsNot specified nih.gov

Research Challenges and Future Perspectives for Stemofuran K

Challenges in Sustainable Sourcing and Large-Scale Isolation

The primary sources of Stemofuran K are plants of the Stemona genus, such as Stemona collinsiae and Stemona curtisii. The reliance on natural sources for this compound presents significant hurdles. The cultivation of Stemona species can be a lengthy process, and the concentration of this compound within the plant material is often low. This makes large-scale isolation economically and environmentally challenging. Over-harvesting of these plants, which are also used in traditional medicine, poses a threat to biodiversity and the long-term availability of the compound. researchgate.netresearchgate.net

Furthermore, the isolation and purification of this compound from crude plant extracts is a complex process. The presence of numerous structurally related compounds, including other stemofurans and alkaloids, necessitates sophisticated and often costly chromatographic techniques to achieve the high purity required for preclinical and clinical research. researchgate.net The development of sustainable and economically viable methods for producing this compound is therefore a critical first step in its journey towards clinical application.

Advancements in Sustainable and Efficient Synthetic Methodologies

To overcome the limitations of natural sourcing, the development of efficient and sustainable synthetic routes to this compound is paramount. The 2-arylbenzofuran scaffold is a common motif in biologically active natural products, and numerous synthetic strategies have been developed for its construction. researchgate.netorganic-chemistry.orgresearchgate.net These methods often involve transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form the key C-C bonds of the benzofuran (B130515) core and attach the aryl substituent. researchgate.netorganic-chemistry.org

Recent advancements have focused on improving the efficiency and sustainability of these syntheses. For instance, researchers have developed one-pot procedures that combine multiple reaction steps, reducing waste and purification efforts. rsc.org Other innovative approaches include the use of acs.orgacs.org-sigmatropic rearrangements to construct the benzofuran core, which has been successfully applied to the synthesis of Stemofuran A, a close analogue of this compound. acs.orgnih.gov Future research in this area will likely focus on the use of more environmentally benign catalysts, greener solvents, and atom-economical reactions to develop a truly sustainable and scalable synthesis of this compound. A review of synthetic strategies for 2-arylbenzofurans highlights various approaches that could be adapted for this compound synthesis. rsc.orgmdpi.com

Deeper Mechanistic Elucidation of this compound Biological Actions through Omics Technologies

Understanding the precise mechanism of action of a bioactive compound is crucial for its development as a therapeutic agent. Omics technologies, including transcriptomics, proteomics, and metabolomics, offer powerful tools to gain a systems-level understanding of how this compound affects biological systems. nih.gov These technologies can identify the genes, proteins, and metabolic pathways that are modulated by the compound, providing valuable insights into its molecular targets and biological effects. nih.govmdpi.com

For example, treating cells with this compound and analyzing the resulting changes in gene expression (transcriptomics) or protein levels (proteomics) could reveal the signaling pathways it perturbs. nih.gov Metabolomic profiling, which analyzes the complete set of small-molecule metabolites, can provide a snapshot of the metabolic state of a cell or organism in response to the compound. mdpi.comnih.govannalscts.commdpi.comnih.gov The integration of data from multiple omics platforms can provide a comprehensive and holistic view of the biological actions of this compound, facilitating the identification of its primary targets and potential off-target effects. mdpi.commdpi.com To date, no specific omics studies on this compound have been published, representing a significant area for future research.

Potential for Lead Optimization and Derivative Development in Preclinical Research

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. axxam.combiosolveit.dezeclinics.comresearchgate.net this compound, as a natural product, serves as an excellent starting point for such optimization. The synthesis of a focused library of this compound derivatives would allow for the exploration of its structure-activity relationships (SARs). nih.gov

By systematically modifying different parts of the this compound molecule, such as the substituents on the phenyl and benzofuran rings, it may be possible to enhance its biological activity and reduce potential toxicity. For instance, the synthesis of analogues with different substitution patterns could lead to compounds with improved target engagement or better metabolic stability. biosolveit.de The development of efficient synthetic routes, as discussed in section 7.2, is a prerequisite for such a medicinal chemistry campaign. The exploration of Stemona alkaloid-inspired analogues has demonstrated the potential of this approach for generating novel bioactive compounds. nih.gov

Integration of High-Throughput Screening and Artificial Intelligence in Discovery

The discovery of novel biological activities for this compound and its derivatives can be accelerated through the use of high-throughput screening (HTS) and artificial intelligence (AI). HTS allows for the rapid testing of thousands of compounds against a panel of biological targets, enabling the identification of new therapeutic applications. chemfaces.com Libraries of this compound analogues could be screened to identify compounds with activity against a wide range of diseases, from cancer to infectious diseases.

Artificial intelligence and machine learning are also playing an increasingly important role in drug discovery. cas.orgrsc.orghelmholtz-hips.de AI algorithms can be trained on large datasets of chemical structures and biological activities to predict the potential targets and pharmacological properties of new compounds. helmholtz-hips.de For this compound, AI could be used to predict its potential biological activities, guide the design of new derivatives with improved properties, and analyze the complex data generated by omics studies. cas.org The integration of HTS and AI offers a powerful platform for accelerating the discovery and development of this compound-based therapeutics.

Exploration of Novel Biological Targets and Therapeutic Applications (Preclinical)

While the initial interest in stemofurans was for their antifungal properties, further research is needed to explore the full therapeutic potential of this compound. researchgate.net The benzofuran scaffold is present in a wide range of biologically active compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. nih.govrsc.org This suggests that this compound and its derivatives may have a broader range of biological activities than currently known.

Preclinical studies are needed to screen this compound against a variety of biological targets and disease models. For example, its potential as an anticancer agent could be investigated in a panel of cancer cell lines, followed by in vivo studies in animal models. Its anti-inflammatory properties could be assessed in models of chronic inflammation. Furthermore, given the traditional use of Stemona species for respiratory ailments, exploring the effects of this compound on respiratory diseases could be a fruitful area of research. researchgate.net The identification of novel biological targets for this compound will be a key step in unlocking its therapeutic potential and guiding its future development.

Table 2: Compound Names Mentioned

Compound Name
Stemofuran A
This compound
Amiodarone
Egonol
Eupomatenoid 6
Malibatol A

Q & A

Q. What are the established synthetic routes for Stemofuran K, and how do reaction conditions influence yield?

this compound can be synthesized via metal-free arylation of N-hydroxyimides under mild, hydrazine-free conditions, as described in recent methodologies . Key factors affecting yield include solvent polarity (e.g., acetonitrile vs. DMF), temperature (optimized at 25–40°C), and stoichiometric ratios of reactants. For reproducibility, ensure rigorous purification via column chromatography and validate purity using HPLC (≥95%) .

Q. How is this compound structurally characterized using spectroscopic techniques?

Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. Key signals for this compound include:

  • ¹H-NMR : δH 7.08–7.77 ppm (H-7), δH 1.85–2.55 ppm (methyl groups)
  • ¹³C-NMR : δC 105.4–115.3 ppm (C-7), δC 5.69–17.6 ppm (methyl carbons) . Pair experimental data with computational predictions (e.g., DFT at B3LYP/6-311++G(d,p)) to resolve ambiguities in assignments .

Q. What strategies are recommended for isolating this compound from complex mixtures?

Use a combination of liquid-liquid extraction (e.g., ethyl acetate/water) and preparative HPLC with a C18 column. Monitor fractions via UV-Vis at λmax ~300–320 nm, characteristic of benzofuran derivatives .

Advanced Research Questions

Q. How can computational methods reconcile discrepancies between experimental and predicted UV-Vis spectra for this compound?

Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311++G(d,p) level in solvent models (e.g., methanol) improves alignment with experimental λmax values. For example, this compound’s gas-phase prediction (309 nm) deviates from experimental (323 nm), but solvent-adjusted calculations reduce this gap . Always compare oscillator strengths (ƒ > 0.7 indicates dominant transitions) and electronic excitation assignments (e.g., HOMO-LUMO gaps) .

Q. What statistical approaches are appropriate for analyzing contradictory bioactivity data in this compound studies?

Apply multivariate analysis (e.g., PCA or PLS regression) to identify confounding variables (e.g., solvent residues, assay interference). For dose-response inconsistencies, use Bland-Altman plots or Grubb’s test to detect outliers. Ensure replicates (n ≥ 3) and report confidence intervals (95%) to enhance reliability .

Q. How can researchers optimize reaction conditions to minimize byproducts in this compound synthesis?

Employ Design of Experiments (DoE) frameworks, such as Box-Behnken or Central Composite Designs, to model interactions between temperature, catalyst loading, and solvent. Response Surface Methodology (RSM) can pinpoint optimal conditions (e.g., 35°C, 1.2 eq. arylating agent) while reducing side reactions . Validate with GC-MS or LC-HRMS to quantify impurity profiles .

Q. What criteria should guide the selection of solvents for this compound crystallization?

Prioritize solvents with moderate polarity (e.g., dichloromethane/hexane) to balance solubility and crystal lattice stability. Use Hansen Solubility Parameters (HSPs) to predict compatibility. Single-crystal X-ray diffraction requires high-purity (>99%) samples; slow evaporation at 4°C often yields suitable crystals .

Methodological & Reporting Standards

Q. How should researchers address incomplete NMR assignments in this compound derivatives?

Combine 2D NMR (HSQC, HMBC) with computational prediction tools (e.g., ACD/Labs or MestReNova). For ambiguous signals, isotopic labeling (e.g., ¹³C-enriched precursors) or variable-temperature NMR can resolve overlaps .

Q. What are the best practices for presenting spectral data in publications?

  • NMR : Include δ values (ppm), multiplicity, coupling constants (J in Hz), and integration.
  • UV-Vis : Report λmax (nm), molar absorptivity (ε), and solvent.
  • Mass Spec : Provide m/z values with ionization mode (ESI+/ESI−) . Avoid overcrowding figures; use supplementary materials for raw spectra .

Q. How can researchers ensure reproducibility in this compound studies?

Document all experimental parameters (e.g., stirring rate, drying time) and instrument calibration details (e.g., NMR lock frequency). Share raw data in repositories like Zenodo or ICPSR, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.